molecular formula C22H30N4O3 B11433424 Octyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Octyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11433424
M. Wt: 398.5 g/mol
InChI Key: RVJOAASTXDGJSM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method results in the formation of the target compound in good-to-excellent yields . The reaction conditions include:

    Microwave irradiation: This accelerates the reaction and improves yield.

    Reaction time: Short reaction times are sufficient due to the efficiency of microwave irradiation.

    Temperature: Typically around 105°C for 3-4 hours.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the microwave-mediated synthesis. This would require specialized equipment to handle large volumes and ensure consistent reaction conditions.

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted triazolo-pyrimidines with various functional groups.

Mechanism of Action

The mechanism of action of Octyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves several molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Octyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate stands out due to its specific structural features, such as the octyl and methoxyphenyl groups, which contribute to its unique biological activities and potential therapeutic applications.

Properties

Molecular Formula

C22H30N4O3

Molecular Weight

398.5 g/mol

IUPAC Name

octyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H30N4O3/c1-4-5-6-7-8-11-14-29-21(27)19-16(2)25-22-23-15-24-26(22)20(19)17-12-9-10-13-18(17)28-3/h9-10,12-13,15,20H,4-8,11,14H2,1-3H3,(H,23,24,25)

InChI Key

RVJOAASTXDGJSM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=CC=C3OC)C

Origin of Product

United States

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